molecular formula C8H2ClF6NO2 B14060988 1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene

1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene

Cat. No.: B14060988
M. Wt: 293.55 g/mol
InChI Key: ONNQJIJMILOSGF-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene is an organic compound characterized by the presence of trifluoromethyl, chloro, and nitro functional groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of copper-mediated trifluoromethylation of arynes in the presence of an oxidant such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . This method allows for the rapid construction of trifluoromethylated arenes under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the trifluoromethyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the chloro or nitro group is replaced by the nucleophile.

    Reduction Reactions: The major product is 1,2-Bis(trifluoromethyl)-3-chloro-5-aminobenzene.

    Oxidation Reactions: Oxidized derivatives with modified trifluoromethyl groups.

Scientific Research Applications

1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene is unique due to the combination of trifluoromethyl, chloro, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H2ClF6NO2

Molecular Weight

293.55 g/mol

IUPAC Name

1-chloro-5-nitro-2,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H2ClF6NO2/c9-5-2-3(16(17)18)1-4(7(10,11)12)6(5)8(13,14)15/h1-2H

InChI Key

ONNQJIJMILOSGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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